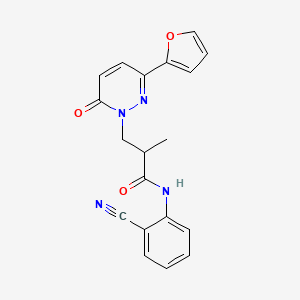
N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from commercially available materials. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives are synthesized from 3,4-Difluoronirobenzene, indicating that the synthesis of complex amides often involves the use of halogenated starting materials and subsequent substitution reactions . These methods suggest that the target compound could also be synthesized using a halogenated precursor and appropriate acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques such as X-ray single crystallography, 1H NMR, and mass spectral data . These techniques allow for the determination of the precise arrangement of atoms within the molecule and the identification of functional groups present. The solid-state properties revealed by X-ray crystallography can provide information on the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and properties .
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with specific anions or the formation of Schiff bases and azetidinone derivatives . For example, one of the benzamide derivatives undergoes a colorimetric reaction with fluoride anions, leading to a visible color change due to an intramolecular charge transfer mechanism . Schiff bases and azetidinone derivatives are synthesized through reactions with aldehydes and chloro acetyl chloride, respectively . These reactions are indicative of the reactivity of the amide and furan functional groups, which are likely to be present in the target compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their ability to undergo colorimetric sensing of anions and their biological activities. The benzamide derivative with a 3,5-dinitrophenyl group exhibits naked-eye detection of fluoride anions in solution . The phenoxypropanamide derivatives show antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry . The antioxidant and antimicrobial activities of Schiff bases and azetidinone derivatives further demonstrate the diverse biological properties that these compounds can exhibit . These findings suggest that the target compound may also possess unique sensing capabilities and biological activities, which could be explored in future studies.
科学的研究の応用
Antimicrobial Activity
- Research has shown that derivatives of furanones, which include structures similar to the compound , have been utilized in the synthesis of various heterocyclic compounds with notable antimicrobial activities. These compounds have shown effectiveness against several types of bacteria and fungi (Abou-Elmagd et al., 2015).
Antiprotozoal Activity
- Novel derivatives of furanones, including structures related to the specified compound, have been synthesized and evaluated for their antiprotozoal properties. These compounds have displayed promising activities against protozoal infections, indicating their potential as therapeutic agents (Ismail et al., 2004).
Neuroinflammation Imaging
- A compound structurally similar to the one mentioned has been used in PET imaging to target microglia-specific markers. This application is crucial in the study of neuroinflammation and various neuropsychiatric disorders, providing a noninvasive tool for in vivo imaging (Horti et al., 2019).
Fluorescent Chemosensor Development
- Research has incorporated furan-2-carboxamide structures in the development of fluorescent chemosensors. These sensors have been employed for the detection of specific ions and have applications in bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Organic Light Emitting Diode (OLED) Applications
- Derivatives of furan, closely related to the compound in focus, have been synthesized and evaluated for their potential use in OLED devices. These compounds, due to their fluorescent properties, could be useful in developing advanced display technologies (Gorohmaru et al., 2002).
特性
IUPAC Name |
N-(2-cyanophenyl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-13(19(25)21-15-6-3-2-5-14(15)11-20)12-23-18(24)9-8-16(22-23)17-7-4-10-26-17/h2-10,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMRHHNGCSRDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

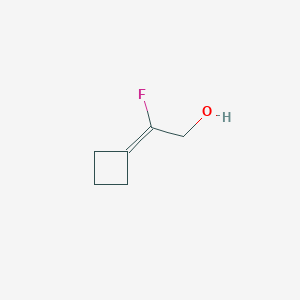
![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)
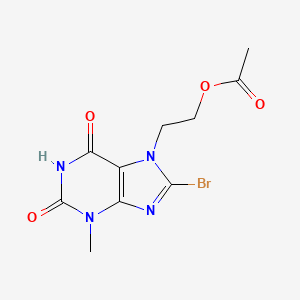
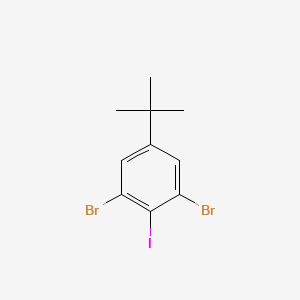
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)
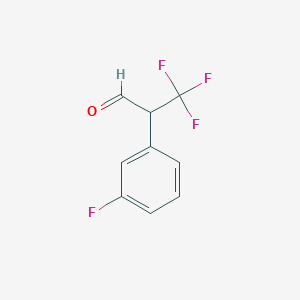
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)
